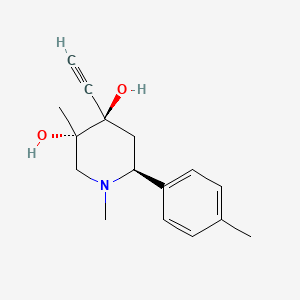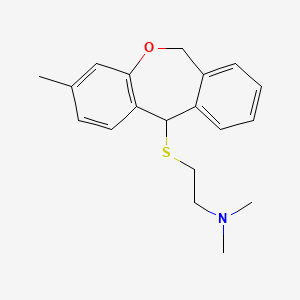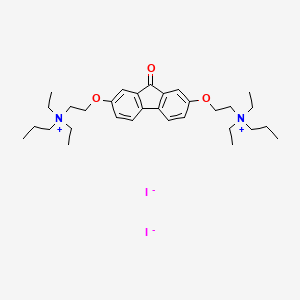
Quinoline, 2-(4-(3-chloropropyl)-1-piperazinyl)-4-phenyl-, monohydrochloride, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(4-(3-chloropropyl)-1-piperazinyl)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a quinoline ring system, a piperazine moiety, and a phenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(4-(3-chloropropyl)-1-piperazinyl)-4-phenyl-, monohydrochloride, monohydrate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Attachment of the Chloropropyl Group: The chloropropyl group is introduced via an alkylation reaction, where 3-chloropropyl chloride reacts with the piperazine-quinoline intermediate.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the piperazine moiety, converting it to a secondary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline, 2-(4-(3-chloropropyl)-1-piperazinyl)-4-phenyl-, monohydrochloride, monohydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar ring structure but lacking the piperazine and chloropropyl groups.
Chloroquine: A well-known antimalarial drug with a quinoline ring system.
Piperazine: A simpler analog with a similar piperazine ring but lacking the quinoline and phenyl groups.
Uniqueness
Quinoline, 2-(4-(3-chloropropyl)-1-piperazinyl)-4-phenyl-, monohydrochloride, monohydrate is unique due to its combination of a quinoline ring, a piperazine moiety, and a chloropropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
97634-04-3 |
|---|---|
Molecular Formula |
C22H27Cl2N3O |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[4-(3-chloropropyl)piperazin-1-yl]-4-phenylquinoline;hydrate;hydrochloride |
InChI |
InChI=1S/C22H24ClN3.ClH.H2O/c23-11-6-12-25-13-15-26(16-14-25)22-17-20(18-7-2-1-3-8-18)19-9-4-5-10-21(19)24-22;;/h1-5,7-10,17H,6,11-16H2;1H;1H2 |
InChI Key |
ATMQYNDADRSRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
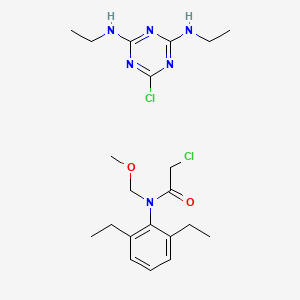
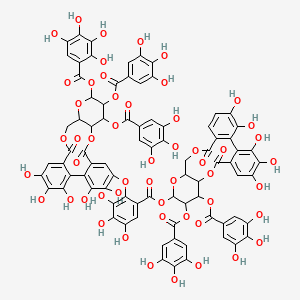
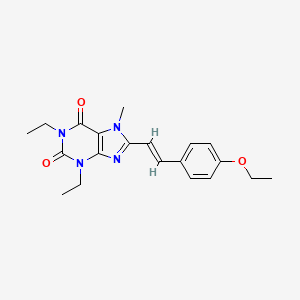



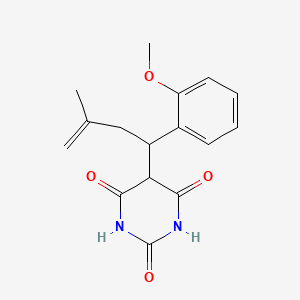
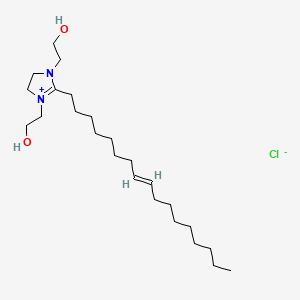
![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
